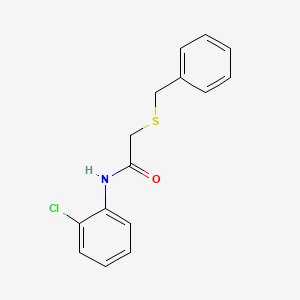

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide

Description

Historical Context of Benzylsulfanyl-Acetamide Derivatives in Heterocyclic Chemistry

The exploration of benzylsulfanyl-acetamide derivatives is rooted in the broader development of heterocyclic chemistry, particularly methods for constructing nitrogen- and sulfur-containing frameworks. Early synthetic strategies, such as the Conrad-Limpach synthesis, demonstrated the utility of β-keto esters in forming quinoline derivatives through cyclization reactions with aromatic amines. While this method primarily targeted fused pyridine systems, its underlying principles—such as conjugate addition and intramolecular cyclization—inspired analogous approaches for acetamide-based heterocycles.

The Bischler-Napieralski synthesis, originally devised for isoquinoline derivatives, further highlighted the importance of intramolecular cyclization in accessing complex aromatic systems. Modern adaptations of these classical methods have enabled the incorporation of sulfur-containing substituents, such as benzylsulfanyl groups, into acetamide scaffolds. For example, the reaction of chloroacetyl chloride with thiol-containing nucleophiles, followed by amidation with aromatic amines, has become a standard route to benzylsulfanyl-acetamides. These synthetic advances paralleled the growing recognition of sulfur’s role in enhancing metabolic stability and target binding affinity in bioactive molecules.

Significance of Substituent Effects in N-Aromatic Amide Systems

Substituent effects critically influence the physicochemical and biological properties of N-aromatic amides. In this compound, two key structural features dictate its behavior:

- Benzylsulfanyl Group : The thioether linkage introduces significant lipophilicity, enhancing membrane permeability while providing a site for metabolic oxidation. Comparative studies of sulfanyl versus sulfonyl analogs suggest that the reduced oxidation state of sulfur in thioethers favors interactions with hydrophobic protein pockets.

- 2-Chlorophenyl Moiety : The chlorine atom at the ortho position exerts a strong electron-withdrawing effect, polarizing the amide bond and increasing its susceptibility to nucleophilic attack. This substituent also introduces steric hindrance, potentially directing regioselectivity in subsequent reactions or binding interactions.

Recent investigations into structurally related compounds, such as 2-mercaptobenzothiazole acetamide derivatives, underscore the importance of substituent choice. For instance, derivatives bearing pyrrolidine or oxadiazole rings exhibited enhanced antibacterial activity due to improved hydrogen-bonding capacity and π-π stacking interactions. Similarly, the presence of halogen atoms in the aromatic ring has been correlated with increased antimicrobial potency, likely due to halogen bonding with target enzymes.

Table 1: Impact of Substituents on Bioactivity in Selected Acetamide Derivatives

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVSFIYBJXKIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI): This compound features a pyrimidine ring instead of a benzyl group. The dihedral angle between the pyrimidine and chlorophenyl rings (67.84°) is larger than that observed in benzylsulfanyl derivatives, leading to a less planar conformation. The pyrimidine group introduces additional hydrogen-bonding sites (N–H⋯N interactions), enhancing molecular stability .

- 2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide: Replacing the sulfanyl group with a sulfonyl moiety increases electron-withdrawing effects, raising the compound’s acidity and reducing logP (predicted to be higher than 4.084 due to polarity).

Structural and Conformational Differences

- N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide :

The triazole ring introduces rigidity and additional hydrogen-bonding capacity. Crystallographic data reveal intramolecular N–H⋯S interactions, stabilizing a folded conformation. This contrasts with the more flexible benzylsulfanyl group in the target compound, which may adopt multiple conformations in solution . - N-(3-Chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide :

The benzazepine ring system creates a bicyclic structure, increasing molecular complexity and steric bulk. This reduces solubility (logSw = −4.19 in the target compound) but may enhance receptor selectivity .

Pharmacokinetic and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Estimated values based on structural analogs.

- Lipophilicity : The benzylsulfanyl group in the target compound balances lipophilicity and solubility better than bulkier substituents (e.g., triazole or benzazepine).

- Bioavailability : The polar surface area of the target compound (24.44 Ų) suggests moderate membrane permeability, whereas pyrimidine or triazole derivatives may face challenges due to higher polarity.

Biological Activity

Chemical Identity

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide is a compound with the molecular formula C15H14ClNOS. It is notable for its unique chemical structure, which contributes to its various biological activities. The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thiourea, followed by a reaction with benzyl chloride under basic conditions.

Anticancer Properties

Research has indicated that this compound exhibits moderate cytotoxicity against several cancer cell lines. In a study, it demonstrated IC50 values of 72 µM for human melanoma cells (MM96L) and 51 µM for prostate cancer cells (DU145) . This suggests potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action and efficacy.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on its spectrum of activity and mechanism remain limited. The presence of the benzylsulfanyl group is hypothesized to enhance its interaction with microbial targets, potentially disrupting cellular functions.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction may lead to altered metabolic pathways within target cells, contributing to its cytotoxic and antimicrobial effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 51-72 |

| 2-(benzylsulfanyl)benzothiazole derivatives | Similar to above | Moderate Anticancer | Varies |

| 3-chloro-4-hydroxyphenylacetamide | Related structure | Cytotoxicity noted | Not specified |

This table highlights the biological activities of similar compounds, emphasizing the unique properties of this compound.

Study on Cytotoxicity

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The study aimed to determine the compound's potential as an anticancer agent. Results indicated significant cell death at concentrations above 50 µM, particularly in prostate and melanoma cells .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of this compound against common pathogens. The findings suggested that it could inhibit bacterial growth effectively; however, further research is necessary to elucidate the precise mechanisms involved and to determine the minimum inhibitory concentrations (MICs) against specific strains.

Q & A

Q. What are the established synthetic routes for 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzylsulfanyl-acetic acid derivative with a 2-chloroaniline precursor under nucleophilic acyl substitution conditions. For example, thiol-ene reactions or Mitsunobu coupling may be employed to introduce the sulfanyl group . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalysts : Triethylamine or DMAP improves acylation efficiency .

- Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation .

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the acetamide backbone and substituent positions (e.g., benzylsulfanyl protons at δ 3.8–4.2 ppm; aromatic protons in the 2-chlorophenyl group at δ 7.2–7.6 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) resolve bond lengths (C–S: ~1.78 Å) and dihedral angles between aromatic rings, validated using SHELXL for refinement .

- Mass spectrometry : ESI-MS confirms molecular ion peaks ( ~331.8 for [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity) for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or bacterial strains. To address this:

- Standardize protocols : Use CLSI/MIC guidelines with consistent inoculum sizes (e.g., CFU/mL) and incubation times (18–24 hrs) .

- Structure-activity relationship (SAR) studies : Modify the benzylsulfanyl or chlorophenyl groups to isolate active pharmacophores .

- Target validation : Perform enzyme inhibition assays (e.g., against dihydrofolate reductase) to link activity to specific pathways .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility : Co-solvents (e.g., PEG-400 or cyclodextrins) enhance aqueous solubility. LogP calculations (~3.2) guide solvent selection .

- Stability : Conduct forced degradation studies (pH 1–13, 40–60°C) to identify labile bonds (e.g., sulfanyl-acetamide linkage). Stabilize via microencapsulation or prodrug derivatization .

Q. How can computational modeling complement crystallographic data to resolve structural ambiguities?

- Methodological Answer :

- DFT calculations : Compare computed bond lengths/angles (e.g., using Gaussian09) with X-ray data to validate geometry .

- Molecular docking : Predict binding modes to biological targets (e.g., bacterial enzymes) and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.